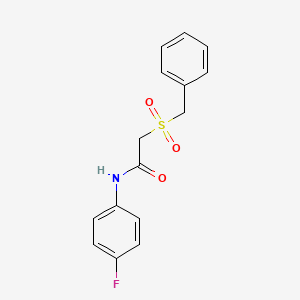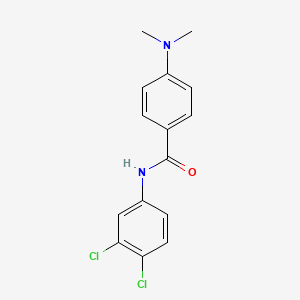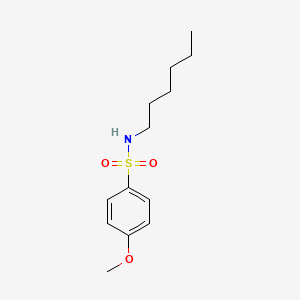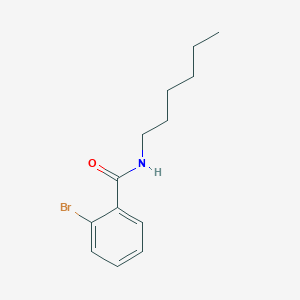![molecular formula C21H21ClN4O3 B11177186 N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177186.png)
N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: is a complex organic compound that belongs to the class of imidazobenzimidazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl side chain, and an imidazobenzimidazole core
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazobenzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazobenzimidazole core.
Attachment of the methoxypropyl side chain: This can be done through an alkylation reaction using a suitable alkylating agent.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler compound used in organic synthesis with different functional groups and reactivity.
Peanut skin bioactive compounds: These compounds have different biological activities and applications.
The uniqueness of This compound lies in its complex structure and the specific interactions it can have with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21ClN4O3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-29-12-4-11-25-20(28)18(13-19(27)23-15-9-7-14(22)8-10-15)26-17-6-3-2-5-16(17)24-21(25)26/h2-3,5-10,18H,4,11-13H2,1H3,(H,23,27) |
InChI Key |
WVIUXICHCDSTJF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11177156.png)
![N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide](/img/structure/B11177159.png)
![2-(4-fluorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11177163.png)
![4-ethoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11177168.png)
![N-(2,4-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177171.png)
![N-(5-chloropyridin-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11177178.png)
![2-Pyridin-3-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11177192.png)
![7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11177193.png)
